
3-(3-Thiomorpholin-4-ylpropoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Thiomorpholin-4-ylpropoxy)aniline is an organic compound that features a thiomorpholine ring attached to a propoxy group, which is further connected to an aniline moiety
Méthodes De Préparation
The synthesis of 3-(3-Thiomorpholin-4-ylpropoxy)aniline typically involves several steps. One common method includes the nucleophilic substitution reaction where a halogenated precursor reacts with thiomorpholine under controlled conditions. The reaction conditions often involve the use of a base and a suitable solvent to facilitate the substitution process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-(3-Thiomorpholin-4-ylpropoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
3-(3-Thiomorpholin-4-ylpropoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(3-Thiomorpholin-4-ylpropoxy)aniline involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, altering their activity. The aniline moiety may participate in hydrogen bonding or π-π interactions, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(3-Thiomorpholin-4-ylpropoxy)aniline include:
Aniline: A simpler aromatic amine with a wide range of applications in the chemical industry.
4-(4-Thiomorpholinyl)aniline: Another thiomorpholine-containing aniline derivative with similar properties.
3-Methoxy-4-(morpholin-4-yl)aniline: A related compound with a morpholine ring instead of thiomorpholine. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H20N2OS |
|---|---|
Poids moléculaire |
252.38 g/mol |
Nom IUPAC |
3-(3-thiomorpholin-4-ylpropoxy)aniline |
InChI |
InChI=1S/C13H20N2OS/c14-12-3-1-4-13(11-12)16-8-2-5-15-6-9-17-10-7-15/h1,3-4,11H,2,5-10,14H2 |
Clé InChI |
XOJHLYJSTNJOII-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1CCCOC2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


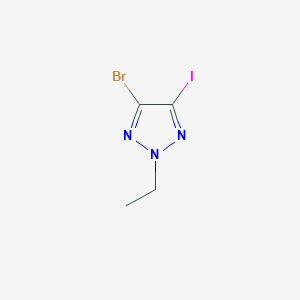

![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B13878119.png)
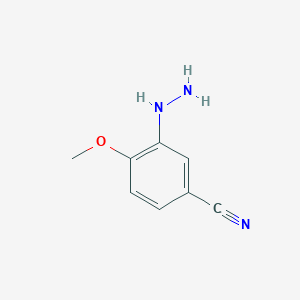
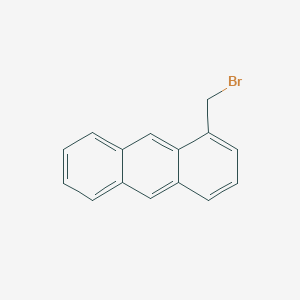
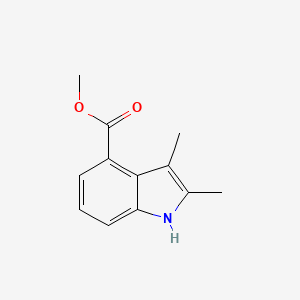
![propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13878151.png)
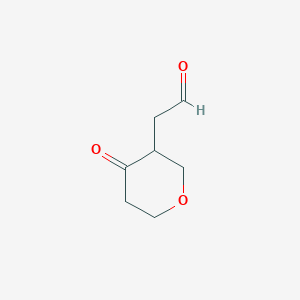
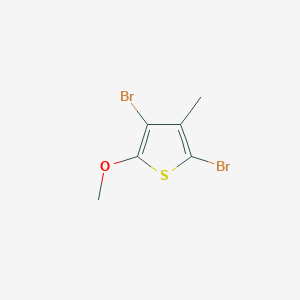
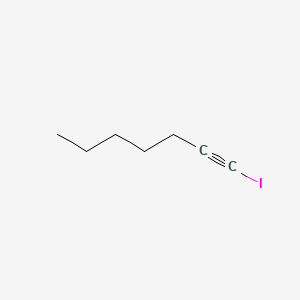
![Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)
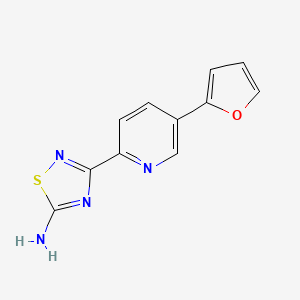
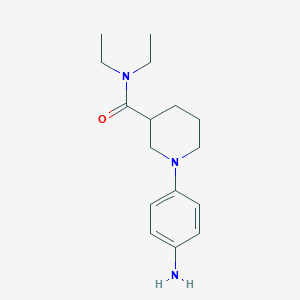
![N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide](/img/structure/B13878201.png)
